molecular formula C5H7IN2 B13568018 1-(2-Iodoethyl)-1h-pyrazole

1-(2-Iodoethyl)-1h-pyrazole

Cat. No.: B13568018
M. Wt: 222.03 g/mol
InChI Key: MZRPANQCJBYNGS-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)-1H-pyrazole is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethyl)-1H-pyrazole typically involves the iodination of ethyl-substituted pyrazole derivatives. One common method includes the reaction of 1-ethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodoethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyrazoles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding ethyl-substituted pyrazole.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted pyrazoles
  • Aldehydes or carboxylic acids (from oxidation)
  • Ethyl-substituted pyrazole (from reduction)

Scientific Research Applications

1-(2-Iodoethyl)-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the development of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-1H-pyrazole involves its reactivity towards various nucleophiles and electrophiles. The iodine atom serves as a leaving group, facilitating substitution reactions. The ethyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reactants and conditions used.

Comparison with Similar Compounds

    1-(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a pyrazole ring.

    1-(2-Iodoethyl)-1H-indole: Contains an indole ring, offering different reactivity and applications.

    1-(2-Iodoethyl)-1H-pyrrole: Features a pyrrole ring, which affects its chemical behavior and uses.

Uniqueness: 1-(2-Iodoethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of heterocyclic compounds and in various research applications.

Properties

Molecular Formula

C5H7IN2

Molecular Weight

222.03 g/mol

IUPAC Name

1-(2-iodoethyl)pyrazole

InChI

InChI=1S/C5H7IN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2

InChI Key

MZRPANQCJBYNGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCI

Origin of Product

United States

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